molecular formula C3H3NO B1202746 2-Cyanoethylene oxide CAS No. 4538-51-6

2-Cyanoethylene oxide

Cat. No. B1202746
CAS RN: 4538-51-6
M. Wt: 69.06 g/mol
InChI Key: RSHIVZARDAPEDE-UHFFFAOYSA-N
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Description

2-Cyanoethylene oxide, also known as acrylonitrile epoxide or glycidonitrile, belongs to the class of organic compounds known as epoxides . Epoxides are compounds containing a cyclic ether with three ring atoms (one oxygen and two carbon atoms) . It has a molecular formula of C3H3NO .


Molecular Structure Analysis

The molecular structure of 2-Cyanoethylene oxide consists of three carbon atoms, three hydrogen atoms, one nitrogen atom, and one oxygen atom . The average mass is 69.062 Da and the monoisotopic mass is 69.021461 Da .


Chemical Reactions Analysis

2-Cyanoethylene oxide is a relatively stable epoxide . It has been shown that conjugation with glutathione is a major detoxication pathway for both acrylonitrile and 2-Cyanoethylene oxide .

Scientific Research Applications

  • Genotoxicity Studies : CEO, a metabolite of acrylonitrile, is a direct-acting mutagen. Studies have shown that CEO reacts with nucleotides, forming adducts that could be responsible for its mutagenic effects. For example, CEO reacted with deoxyguanosine, deoxyadenosine, deoxycytidine, or deoxythymidine, forming at least one adduct for each nucleotide. These adducts were characterized as 2-cyano-2-hydroxyethyl phosphodiesters, potentially providing insights into the genotoxic effects of CEO in vivo (Yates et al., 1994).

  • Reactions with DNA : Further studies have shown that CEO reacts with calf thymus DNA, forming various adducts. The study elucidated the structural aspects of these adducts using spectroscopy and mass spectrometry, contributing to understanding CEO's direct alkylation of DNA in vitro (Solomon et al., 1993).

  • Synthesis of Heterocyclic Compounds : CEO has been used in the synthesis of new bioactive heterocyclic compounds for industrial applications. This includes the production of nonionic surface-active agents with good solubility, biodegradability, and low toxicity, making them suitable for manufacturing drugs, pesticides, emulsifiers, cosmetics, etc. (El-Sayed & Almalki, 2017).

  • Tissue Distribution in Rodents : The tissue distribution of CEO in rodents has been studied to understand its role in mediating the extrahepatic carcinogenic effects of acrylonitrile. This research found that CEO is widely distributed in major organs of rodents, with no preferential tissue uptake or retention, indicating its systemic circulation to extrahepatic target organs following administration (Kedderis et al., 1993).

  • Adduct Characterization and Biomarkers : CEO reacts with deoxythymidine to form a unique adduct, which upon degradation yields a hydrated form of N3-(oxoethyl)deoxythymidine. Characterizing these adducts and their degradation products can provide insights into potential biomarkers for assessing CEO's mutational effects in vivo (Yates et al., 1993).

properties

IUPAC Name

oxirane-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3NO/c4-1-3-2-5-3/h3H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSHIVZARDAPEDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10963379
Record name Oxirane-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10963379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

69.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyanoethylene oxide

CAS RN

4538-51-6
Record name 2-Cyanoethylene oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4538-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyanoethylene oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004538516
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxirane-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10963379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-epoxypropiononitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.626
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-CYANOETHYLENE OXIDE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
404
Citations
FP Guengerich, LE Geiger, LL Hogy, PL Wright - Cancer research, 1981 - AACR
… 2Cyanoethylene oxide has a half-life of about 2 hr in neutral buffer at 37Â.This epoxide was … HCN was released during hydrolysis of 2-cyanoethylene oxide or reaction of the epoxide …
Number of citations: 192 aacrjournals.org
LL Hogy, FP Guengerich - Cancer research, 1986 - AACR
… If the carcino genicity of acrylonitrile is due to the reaction of 2-cyanoethylene oxide with DNA, … A goal of this study was to determine whether 2-cyanoethylene oxide can be formed (from …
Number of citations: 81 aacrjournals.org
L Recio, TR Skopek - Mutation Research/Genetic Toxicology, 1988 - Elsevier
The mutagenicity of the rat carcinogen acrylonitrile (ACN) and its metabolite 2-cyanoethylene oxide (CNEtO) was assessed in vitro in human lymphoblasts using the heterozygous …
Number of citations: 51 www.sciencedirect.com
GL Kedderis, R Batra - Carcinogenesis, 1993 - academic.oup.com
… The carcinogenic effects of acrylonitrile in rats are believed to be mediated by its DNA-reactive epoxide metabolite, 2-cyanoethylene oxide (CEO). Previous studies have shown that …
Number of citations: 42 academic.oup.com
JJ Solomon, US Singh, A Segal - Chemico-biological interactions, 1993 - Elsevier
… On the basis of the structure of other urinary metabolites of AN, it has been postulated that a fraction of AN is metabolically oxidized to the epoxide 2-cyanoethylene oxide (CEO, CH2(O)…
Number of citations: 43 www.sciencedirect.com
GL Kedderis, R Batra, SD Held, MA Loos, SKO Teo - Toxicology letters, 1993 - Elsevier
The direct acting mutagen 2-cyanoethylene oxide (CEO), formed in the liver by oxidation of acrylonitrile (ACN), is thought to mediate the extrahepatic carcinogenic effects of ACN in rats. …
Number of citations: 12 www.sciencedirect.com
JM Yates, SCJ Sumner, MJ Turner Jr, L Recio… - …, 1993 - academic.oup.com
Cyanoethylene oxide (CEO), the putative toxic and carcinogenic metabolite of acrylonitrile, is a direct-acting mutagen. CEO reacted with deoxythymidine (dT) to form a single adduct (∼3…
Number of citations: 22 academic.oup.com
GL Kedderis, R Batra, MJ Turner - Toxicology and applied pharmacology, 1995 - Elsevier
The glutathione (GSH) conjugation of the rat carcinogen acrylonitrile (ACN) and its epoxide metabolite 2-cyanoethylene oxide (CEO) by rat, mouse, and human liver enzymes was …
Number of citations: 39 www.sciencedirect.com
SKO Teo, GL Kedderis, ML Gargas - Toxicology and applied pharmacology, 1994 - Elsevier
… However, equilibrium would not be expected with tissue-reactive chemicals such as acrylonitrile (ACN) or its epoxide metabolite 2-cyanoethylene oxide (CEO). Active uptake of ACN …
Number of citations: 11 www.sciencedirect.com
JM Yates, TR Fennell, MJ Turner Jr, L Recio… - …, 1994 - academic.oup.com
Cyanoethylene oxide (CEO), a putative toxic and carcinogenic metabolite of acrylonitrile, is a direct-acting mutagen. The focus of this study was to elucidate potential adducts …
Number of citations: 38 academic.oup.com

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